![molecular formula C16H18N6O2 B14726506 4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5346-64-5](/img/structure/B14726506.png)
4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of 4-nitrophenylhydrazine with 6-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-amine in the presence of butylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
化学反应分析
Types of Reactions
4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butylamino group can be substituted with other amines or functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various amines, nucleophiles, and suitable solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 4-(Butylamino)-6-methyl-1-(4-aminophenyl)-1H-pyrazolo[3,4-D]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused ring systems with potential biological activity.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-D]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrimido[4,5-D]pyrimidine: Studied for its biological significance and applications in medicinal chemistry.
Uniqueness
4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butylamino and nitrophenyl groups enhances its potential as a versatile scaffold for the development of new therapeutic agents .
属性
CAS 编号 |
5346-64-5 |
|---|---|
分子式 |
C16H18N6O2 |
分子量 |
326.35 g/mol |
IUPAC 名称 |
N-butyl-6-methyl-1-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N6O2/c1-3-4-9-17-15-14-10-18-21(16(14)20-11(2)19-15)12-5-7-13(8-6-12)22(23)24/h5-8,10H,3-4,9H2,1-2H3,(H,17,19,20) |
InChI 键 |
IKLHSHTYJNZWNB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C2C=NN(C2=NC(=N1)C)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


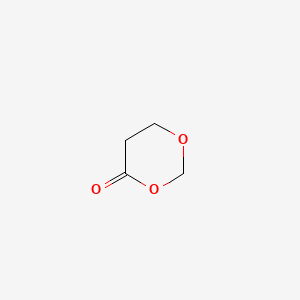
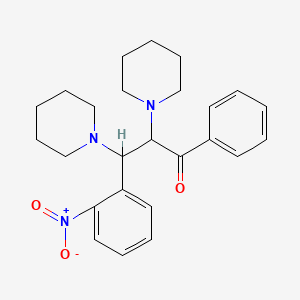
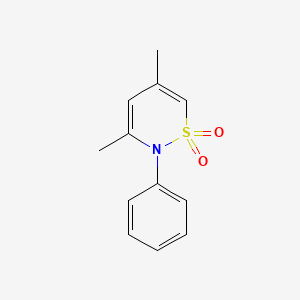


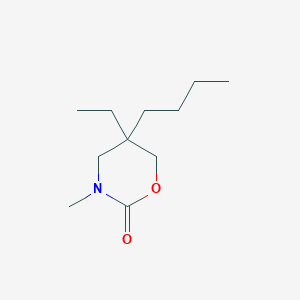
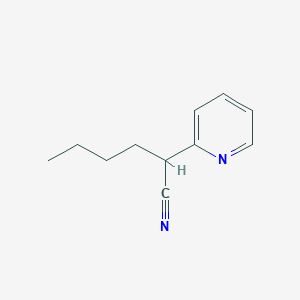
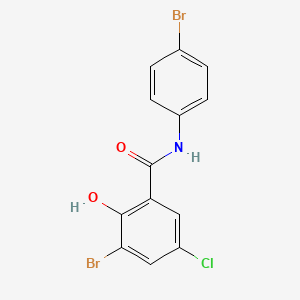

![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
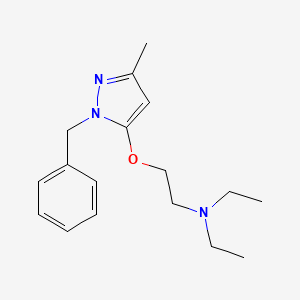
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)

